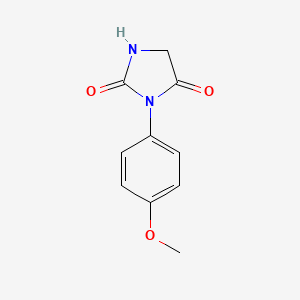

3-(4-Methoxyphenyl)imidazolidine-2,4-dione

Overview

Description

3-(4-Methoxyphenyl)imidazolidine-2,4-dione is a chemical compound that is also known as gabapentin. Gabapentin is a medication that is used to treat epilepsy, neuropathic pain, hot flashes, and restless leg syndrome. It was first approved by the US Food and Drug Administration (FDA) in 1993 for the treatment of epilepsy. Gabapentin is a GABA analogue, which means that it mimics the neurotransmitter GABA in the brain.

Scientific Research Applications

DNA Binding Studies

3-(4-Methoxyphenyl)imidazolidine-2,4-dione (MBI), along with other imidazolidine derivatives, has been investigated for its DNA binding properties. These studies, conducted using electronic absorption spectroscopy and cyclic voltammetry, reveal the compound's potential in anti-tumor applications. MBI exhibited a specific binding strength to DNA, indicating its candidacy as an effective anti-cancer drug (Shah et al., 2013).

Anticancer Properties

Imidazolidin-2,4-dione derivatives, including MBI, have shown promising anticancer properties. A study highlighted the synthesis and evaluation of new hybrids of imidazolidine-2,4-dione for antitumor activity, revealing that certain derivatives exhibited remarkable cytotoxic potency against various cancer cell lines (El-Sayed et al., 2018).

Pharmacophoric Features in Cancer Treatment

Another research explored the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives, with a focus on their efflux modulating effects in cancer cells. This study underscores the significance of MBI in developing potent inhibitors for cancer treatment, offering insights into the structural requirements for these inhibitory properties (Żesławska et al., 2019).

Antinociceptive Effects

Imidazolidine derivatives have also been studied for their antinociceptive effects. A study on hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, a compound structurally similar to MBI, demonstrated significant antinociceptive effects in mice, mediated probably by anti-inflammatory mechanisms. This finding opens possibilities for the use of MBI in pain management (Queiroz et al., 2015).

Dual Affinity for Serotonin Receptors and Transporters

Research on MBI derivatives revealed compounds with dual affinity for serotonin receptors and transporters, indicating potential applications in treating depression and anxiety disorders. These studies highlight the therapeutic versatility of MBI derivatives in psychopharmacology (Czopek et al., 2013).

Corrosion Inhibition

Apart from biomedical applications, MBI derivatives have also been investigated in materials science. For instance, a study focused on the corrosion inhibition performance of certain indoline compounds, including derivatives of MBI, on steel in acidic conditions. This demonstrates the potential use of MBI in industrial applications related to corrosion prevention (Yadav et al., 2015).

Structural Analysis and Synthesis

MBI and its analogs have been a subject of extensive structural analysis and synthetic methodologies. Studies like the one on the synthesis and crystal structure of 3-Amino-1-(5-Chloro-2-Hydroxyphenyl)Imidazolidine-2,4-Dione provide valuable insights into the molecular structure and synthetic routes of these compounds, crucial fortheir development and application in various fields (Aydin et al., 2013).

Antimicrobial Activity

Imidazolidine-2,4-dione derivatives, including MBI, have been explored for their antimicrobial properties. A study on iodinated phenytoin, a compound structurally related to MBI, demonstrated significant antimicrobial activity, suggesting the potential of MBI derivatives in antimicrobial applications (Abdulrahman et al., 2014).

Hypoglycemic Activity

Some imidazolidine-2,4-dione derivatives have shown promising results in studies focusing on hypoglycemic activity. These compounds, including those structurally similar to MBI, have been evaluated for their potential in treating diabetes, exhibiting significant blood glucose-lowering effects (Hussain et al., 2015).

ERK1/2 Inhibitors for Cancer Therapy

Research has also delved into the development of ERK1/2 inhibitors using imidazolidine-2,4-dione derivatives. These compounds, including MBI analogs, have been synthesized and evaluated for their inhibitory activity on cell proliferation and apoptosis in cancer cells, offering new avenues for cancer therapy (Li et al., 2009).

properties

IUPAC Name |

3-(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPYRWYJHGWZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509853 | |

| Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62101-55-7 | |

| Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

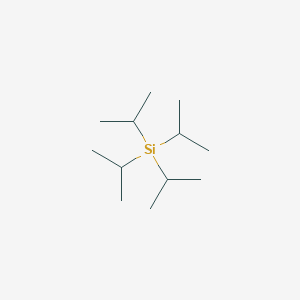

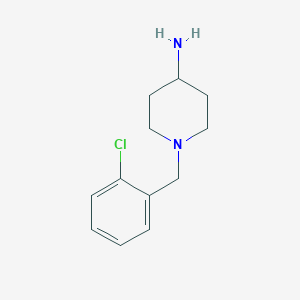

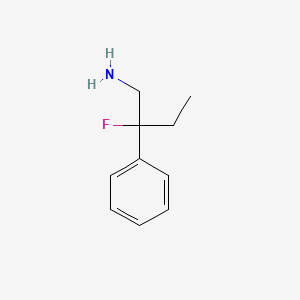

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)

![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)